"Ethyl 4-(1,2,4-triazol-1-YL)benzoate" physical and chemical properties
"Ethyl 4-(1,2,4-triazol-1-YL)benzoate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a heterocyclic organic compound featuring a benzoate functional group substituted with a 1,2,4-triazole ring. The 1,2,4-triazole moiety is a well-established pharmacophore in medicinal chemistry, known to be a key component in a wide array of therapeutic agents.[1] Derivatives of 1,2,4-triazole have demonstrated a broad spectrum of biological activities, including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 4-(1,2,4-triazol-1-yl)benzoate, available experimental data, and insights into its potential mechanisms of action based on the activities of structurally related compounds.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of Ethyl 4-(1,2,4-triazol-1-yl)benzoate is presented below. It is important to note that while some data for the specific compound is available, other properties are extrapolated from closely related analogs due to a lack of specific experimental data for the title compound.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₁H₁₁N₃O₂ | [3] |
| Molecular Weight | 217.2 g/mol | [3] |
| CAS Number | 143426-48-6 | [3] |
| Purity | ≥95% (Commercially available) | [3] |
| Storage | Room temperature | [3] |
| Melting Point | No specific data available. A related compound, Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate, has a melting point of 173 °C (446 K).[1] | N/A |
| Boiling Point | No specific data available. | N/A |
| Solubility | No specific quantitative data available. Generally, compounds of this class are soluble in organic solvents. | N/A |
Experimental Protocols
General Synthesis of 1,2,4-Triazole Derivatives
A plausible synthetic route for Ethyl 4-(1,2,4-triazol-1-yl)benzoate could involve the reaction of ethyl 4-aminobenzoate with a reagent that provides the 1,2,4-triazole ring system. One common method is the reaction of an appropriate amidine or a related derivative with a hydrazine species.
Illustrative Synthetic Workflow:
Caption: General synthetic workflow for 1,2,4-triazole derivatives.
Characterization
The characterization of Ethyl 4-(1,2,4-triazol-1-yl)benzoate would typically involve a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the presence and connectivity of the ethyl, benzoate, and triazole moieties.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the ester carbonyl (C=O) and the C=N and N-N bonds of the triazole ring.
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Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
Potential Biological Activity and Signaling Pathways
Specific studies on the biological activity and mechanism of action of Ethyl 4-(1,2,4-triazol-1-yl)benzoate are not extensively documented. However, based on the well-established activities of the 1,2,4-triazole scaffold, several potential mechanisms can be inferred.
Antifungal Activity: Inhibition of Lanosterol 14α-Demethylase
A primary mechanism of action for many azole antifungal agents is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The triazole ring is known to coordinate with the heme iron atom in the active site of the enzyme, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately inhibiting fungal growth.
Signaling Pathway for Antifungal Action:
Caption: Postulated antifungal mechanism via CYP51 inhibition.
Anticancer Activity
Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms. One notable mechanism is the inhibition of aromatase, an enzyme that catalyzes the final step in estrogen biosynthesis. Aromatase inhibitors are used in the treatment of hormone-dependent breast cancer.[1] The triazole moiety can interact with the heme iron of the aromatase enzyme, leading to its inhibition.[1] Studies on hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have shown potent inhibitory activities against cancer cell lines, with some compounds inducing apoptosis.[2][4]
Conclusion
Ethyl 4-(1,2,4-triazol-1-yl)benzoate is a compound of significant interest due to its inclusion of the versatile 1,2,4-triazole pharmacophore. While specific experimental data on its physical properties and biological activity are limited, its structural features suggest potential as an antifungal or anticancer agent, likely acting through the inhibition of key enzymes such as lanosterol 14α-demethylase or aromatase. Further research is warranted to fully elucidate the physicochemical properties, develop optimized synthetic protocols, and comprehensively evaluate the biological activity and specific mechanisms of action of this compound. Such studies would be invaluable for its potential development as a therapeutic agent.
References
- 1. Ethyl 4-(3-ethyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-4-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
